molecular formula C19H17N3O5 B11625564 Ethyl 6-methoxy-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate

Ethyl 6-methoxy-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate

Cat. No.: B11625564
M. Wt: 367.4 g/mol
InChI Key: VHJNFIQLAUUAOV-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with various functional groups, making it a valuable molecule for research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methoxy-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde in the presence of a base.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation using a methylating agent such as dimethyl sulfate or methyl iodide.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, where the nitrophenyl group is attached to the quinoline core using a suitable amine.

    Esterification: The carboxylate group is formed through esterification, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 6-methoxy-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-methoxy-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-methoxy-1-(4-methylbenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate
  • Methyl 6-methoxy-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate

Uniqueness

This compound is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its methoxy and nitrophenyl groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other quinoline derivatives.

Properties

Molecular Formula

C19H17N3O5

Molecular Weight

367.4 g/mol

IUPAC Name

ethyl 6-methoxy-4-(3-nitroanilino)quinoline-3-carboxylate

InChI

InChI=1S/C19H17N3O5/c1-3-27-19(23)16-11-20-17-8-7-14(26-2)10-15(17)18(16)21-12-5-4-6-13(9-12)22(24)25/h4-11H,3H2,1-2H3,(H,20,21)

InChI Key

VHJNFIQLAUUAOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC(=CC=C3)[N+](=O)[O-])OC

Origin of Product

United States

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